molecular formula C13H17Cl2NO4S B288820 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No. B288820
M. Wt: 354.2 g/mol
InChI Key: NPVHVXASPIKGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research as an inhibitor of various ion channels and transporters. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying ion channel function and regulation.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the covalent modification of ion channels and transporters. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine reacts with specific amino acid residues in the ion channel or transporter, leading to the inhibition of ion transport. The exact mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects:
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of the Na+/H+ exchanger, a transporter that plays a role in regulating intracellular pH. In addition, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the Na+/Ca2+ exchanger, a transporter that plays a role in regulating intracellular calcium levels.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is that it is a highly specific inhibitor of ion channels and transporters. This allows researchers to selectively inhibit the activity of a specific ion channel or transporter, without affecting other ion channels or transporters. However, one limitation of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be toxic to cells at high concentrations. Careful titration of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine concentration is necessary to avoid toxicity.

Future Directions

There are many potential future directions for research involving 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the role of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in regulating ion channels and transporters in disease states. For example, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the CFTR chloride channel, which is mutated in cystic fibrosis. Further research could explore the potential therapeutic applications of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in cystic fibrosis and other diseases. Another potential area of research is the development of new 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine analogs that have improved specificity and reduced toxicity.

Synthesis Methods

The synthesis of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dichloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to yield 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine.

Scientific Research Applications

4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, sodium channels, potassium channels, and calcium channels, among others. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been used to study the regulation of ion channels, as well as the role of ion channels in various physiological processes.

properties

Product Name

4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

Molecular Formula

C13H17Cl2NO4S

Molecular Weight

354.2 g/mol

IUPAC Name

4-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H17Cl2NO4S/c1-8-6-16(7-9(2)20-8)21(17,18)13-5-10(14)12(19-3)4-11(13)15/h4-5,8-9H,6-7H2,1-3H3

InChI Key

NPVHVXASPIKGSQ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl

Origin of Product

United States

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